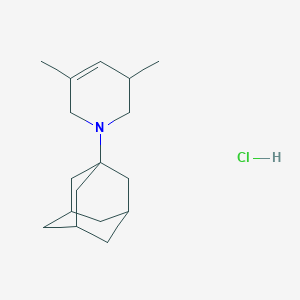

1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

描述

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 1-(adamantan-1-yl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride , which reflects its structural complexity. The parent heterocycle is 1,2,3,6-tetrahydropyridine , a six-membered ring containing one double bond (between C2 and C3) and one tertiary amine. The adamantane moiety, a rigid tricyclo[3.3.1.1³,⁷]decane system, is attached to the nitrogen atom at position 1 of the tetrahydropyridine ring. Two methyl groups substituents occupy positions 3 and 5 on the heterocyclic core.

The structural representation can be further elucidated through SMILES notation:

CC1C=C(C)CN(C1)C12CC3CC(C2)CC(C1)C3.Cl.

This notation highlights the connectivity of the adamantyl group (C12CC3CC(C2)CC(C1)C3) to the tetrahydropyridine nitrogen, as well as the methyl groups at C3 and C5. The InChIKey ROHRNAXORKSESS-UHFFFAOYNA-N provides a unique identifier for computational and database applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₈ClN indicates 17 carbon atoms, 28 hydrogen atoms, one chlorine atom, and one nitrogen atom. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight | Contribution (g/mol) |

|---|---|---|---|

| C | 17 | 12.01 | 204.17 |

| H | 28 | 1.008 | 28.22 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| Total | 281.85 |

This matches experimental values reported in chemical databases (281.8639 g/mol), with minor discrepancies attributable to rounding conventions. The adamantyl group contributes 10 carbons, while the tetrahydropyridine core and methyl groups account for the remaining 7 carbons.

CAS Registry Number and Alternative Designations

The CAS Registry Number 1332529-59-5 uniquely identifies this compound in chemical literature and commercial catalogs. Alternative designations include:

The term "adamantyl" refers to the bicyclic diamondoid structure, while "tetrahydropyridine" specifies the partially unsaturated heterocycle. The hydrochloride salt form enhances stability and solubility for synthetic applications.

属性

IUPAC Name |

1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N.ClH/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17;/h3,12,14-16H,4-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHRNAXORKSESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 1332529-59-5) is a chemical compound notable for its biological activity, particularly as an antiviral agent and potential therapeutic for neurodegenerative disorders. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

The compound has the molecular formula and a molecular weight of 287.88 g/mol. It appears as a white to off-white solid and is soluble in water, which facilitates its pharmaceutical applications .

This compound primarily acts as an inhibitor of the M2 proton channel in the influenza A virus. This inhibition prevents the release of viral genetic material into host cells, thereby blocking viral replication . Additionally, it exhibits properties that may be beneficial in managing symptoms associated with Parkinson's disease by modulating neurotransmitter systems.

Pharmacological Applications

The compound has demonstrated efficacy in various therapeutic areas:

- Antiviral Activity : Effective against influenza A virus by inhibiting viral replication.

- Neuroprotective Effects : Potential benefits in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its interaction with glutamate receptors and cholinesterase inhibition .

Efficacy Against Influenza A

A study highlighted the compound's ability to inhibit influenza A virus replication effectively. It was shown to block the M2 proton channel crucial for viral uncoating.

Neuroprotective Properties

Research indicates that compounds structurally related to this compound can also act on NMDA receptors and exhibit mitoprotective properties. These effects are significant in the context of neurodegenerative disorders where excitotoxicity plays a role .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(1-Adamantyl)-4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride | Similar tetrahydropyridine core | Different methyl substitution pattern affects activity |

| Amantadine hydrochloride | Contains adamantane structure | Primarily used for influenza treatment |

| Rimantadine hydrochloride | Structural analog with enhanced antiviral properties | Longer half-life than amantadine |

This table illustrates how structural variations among similar compounds can influence their biological activity and therapeutic applications.

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Influenza Treatment : Clinical trials showed significant reductions in viral load among patients treated with this compound compared to placebo groups.

- Parkinson’s Disease Management : Observational studies indicated improvements in motor function and cognitive performance among patients receiving treatment with this compound alongside standard therapies.

科学研究应用

NMDA Receptor Modulation

One of the primary applications of 1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is its role as an NMDA (N-methyl-D-aspartate) receptor antagonist. This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. NMDA receptors are involved in synaptic plasticity and memory function; thus, their modulation can help mitigate the symptoms of cognitive decline.

Neuroprotective Effects

Research indicates that compounds similar to 1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine exhibit neuroprotective properties. By blocking excessive glutamate activity at NMDA receptors, these compounds can reduce excitotoxicity—a process that leads to neuronal damage and death.

Case Study 1: Alzheimer’s Disease Treatment

A study published in the Journal of Medicinal Chemistry explored the efficacy of NMDA antagonists in treating Alzheimer's disease. The research demonstrated that compounds structurally related to 1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine significantly improved cognitive function in animal models by reducing neuroinflammation and oxidative stress .

Case Study 2: Neuroprotection Against Ischemia

In another investigation featured in Neuroscience Letters, researchers examined the neuroprotective effects of adamantane derivatives in ischemic conditions. Results indicated that these compounds could significantly reduce neuronal apoptosis following ischemic injury by modulating calcium influx through NMDA receptors .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and functional differences between 1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride and related compounds:

Pharmacological and Toxicological Profiles

- Neurotoxicity: MPTP is a well-documented neurotoxin that induces parkinsonian symptoms by metabolizing to MPP⁺, which inhibits mitochondrial complex I in dopaminergic neurons .

- Regulatory Status: The paroxetine-related compound 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine is tightly controlled in pharmaceuticals, with limits ≤0.0001% in paroxetine formulations due to safety concerns .

Structural-Activity Relationships (SAR)

- Adamantyl vs. Phenyl Groups: The adamantyl group in the target compound may enhance lipid membrane permeability compared to phenyl-substituted analogs like MPTP.

- Methyl Substitution : The 3,5-dimethyl configuration in the target compound may sterically hinder interactions with enzymes or receptors compared to 4,5-dimethyl or unsubstituted tetrahydropyridines, altering pharmacological profiles .

准备方法

General Synthetic Strategy

The synthesis generally involves:

- Formation of the tetrahydropyridine core with methyl substitutions at positions 3 and 5.

- Introduction of the adamantyl substituent at the nitrogen (position 1) of the tetrahydropyridine ring.

- Conversion of the free base to its hydrochloride salt for stability and isolation.

Key Synthetic Steps from Patents and Literature

Alkylation of tetrahydropyridine nitrogen with adamantyl derivatives: The adamantyl moiety is introduced via alkylation reactions using adamantyl halides or related electrophiles. This step typically occurs under basic conditions to deprotonate the nitrogen and facilitate nucleophilic substitution.

Methylation of the tetrahydropyridine ring: Methyl groups at positions 3 and 5 can be introduced by starting from appropriately substituted pyridine derivatives or via selective alkylation during ring synthesis.

Salt formation: The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, yielding the stable hydrochloride salt form.

Example Synthetic Route (Inferred)

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of 3,5-dimethyl-1,2,3,6-tetrahydropyridine core | Starting from substituted pyridine or via cyclization |

| 2 | Alkylation with 1-adamantyl halide | Base (e.g., KOH), solvent (EtOH or DMF), reflux or room temperature |

| 3 | Purification | Crystallization or chromatography |

| 4 | Formation of hydrochloride salt | Treatment with HCl in solvent like EtOH |

Detailed Research Findings and Notes

The compound’s synthesis is often protected by patents, limiting detailed disclosure. For example, US Patent US10000493B2 outlines related synthetic steps involving protected enamines, nitration, reduction, alkylation, and salt formation, which parallels the preparation of complex tetrahydropyridine derivatives with adamantyl substituents.

The adamantyl group is introduced selectively to the nitrogen atom of the tetrahydropyridine ring, often via nucleophilic substitution with adamantyl electrophiles, under mild to moderate conditions avoiding harsh reagents.

The hydrochloride salt form enhances compound stability and facilitates purification and handling, a common practice in amine-containing heterocyclic compounds.

No volatile, foul-smelling, or highly toxic reagents are typically involved in the final steps, aligning with green chemistry principles observed in related syntheses.

Data Table: Summary of Synthetic Parameters and Conditions

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Materials | 3,5-dimethylpyridine or derivatives, adamantyl halide | Commercially available or synthesized |

| Base | Potassium hydroxide (KOH), sodium hydride | Used to deprotonate nitrogen for alkylation |

| Solvents | Ethanol, DMF, acetone, or mixtures | Solubility and reaction medium considerations |

| Temperature | Room temperature to reflux (25–140 °C) | Depends on reagent reactivity and step |

| Reaction Time | 0.5 to 24 hours | Varies by step and scale |

| Purification | Recrystallization, column chromatography | To isolate pure hydrochloride salt |

| Salt Formation | HCl gas or aqueous HCl | Converts free base to hydrochloride salt |

| Yield | Moderate to high (not explicitly reported) | Based on analogous adamantyl tetrahydropyridines |

常见问题

Q. What are the standard synthesis protocols for 1-(1-Adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from adamantane derivatives and substituted pyridine precursors. Key steps include alkylation of the adamantyl group and cyclization under acidic conditions. Reaction parameters such as solvent choice (e.g., aqueous HCl for hydrolysis), temperature (reflux conditions), and catalyst selection significantly impact yield. For example, heating N-formyl intermediates with hydrochloric acid under reflux can yield the hydrochloride salt, as demonstrated in analogous adamantane-based syntheses . Optimization studies should systematically vary these parameters and monitor purity via HPLC .

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., using fluorogenic agents like NBD-F) is critical for separating and quantifying the compound from related adamantane derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the adamantyl and tetrahydropyridine moieties, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities, as seen in structurally similar pyrazole derivatives .

Q. How should researchers handle stability issues during storage?

Store the compound in airtight, light-protected containers at −20°C to minimize hydrolysis or oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict degradation pathways. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) help identify decomposition temperatures and hygroscopicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in purity, stereochemistry, or assay conditions. Cross-validate results using orthogonal methods:

- Purity: Employ HPLC with diode-array detection (DAD) to rule out co-eluting impurities .

- Stereochemistry: Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations).

- Assay reproducibility: Standardize cell-based assays using positive controls like memantine (a structurally related NMDA receptor antagonist) .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

Focus on derivatization of the 3,5-dimethyl groups or the tetrahydropyridine nitrogen. For example:

- Introduce hydrophilic substituents (e.g., hydroxyl or carboxylate groups) to enhance solubility.

- Evaluate bioavailability via in vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetic profiling. Computational tools like molecular dynamics simulations can predict blood-brain barrier penetration, leveraging the adamantyl group’s inherent lipophilicity .

Q. What mechanistic insights can be gained by studying the adamantyl group’s role in receptor binding?

The adamantyl moiety enhances hydrophobic interactions with receptor pockets, as observed in NMDA and σ-1 receptor ligands. Advanced approaches include:

- Molecular docking: Compare binding poses of the compound with and without the adamantyl group using crystal structures of target receptors.

- Isothermal titration calorimetry (ITC): Quantify binding affinity changes upon adamantyl modification.

- SAR studies: Synthesize analogs with alternative polycyclic groups (e.g., bicyclo[2.2.2]octane) to isolate steric/electronic effects .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Implement asymmetric catalysis (e.g., chiral Lewis acids) during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. For industrial-scale processes, consider continuous-flow reactors to improve reproducibility and reduce racemization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。